![molecular formula C26H14Br2 B14799319 3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
3,11-Dibromodibenzo[g,p]chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Dibromodibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14Br2 This compound is characterized by its two bromine atoms attached at the 3 and 11 positions of the dibenzo[g,p]chrysene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,11-Dibromodibenzo[g,p]chrysene can be synthesized through a multi-step process involving the bromination of dibenzo[g,p]chrysene. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where precise control of temperature, pressure, and reagent concentrations is maintained to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,11-Dibromodibenzo[g,p]chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the parent dibenzo[g,p]chrysene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Various substituted dibenzo[g,p]chrysene derivatives.
Oxidation Products: Quinones and other oxygenated compounds.
Reduction Products: Dibenzo[g,p]chrysene.
Wissenschaftliche Forschungsanwendungen
3,11-Dibromodibenzo[g,p]chrysene has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of graphene nanoribbons through chemical vapor deposition (CVD) techniques.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Chemical Sensors: Its ability to undergo specific chemical reactions allows it to be used in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism by which 3,11-dibromodibenzo[g,p]chrysene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form stable π-conjugated systems. These interactions are crucial in the formation of graphene nanoribbons and other π-conjugated materials. The bromine atoms facilitate further functionalization, enabling the compound to be tailored for specific applications.
Vergleich Mit ähnlichen Verbindungen
- 1,9-Dibromodibenzo[g,p]chrysene
- 4,10-Dibromodibenzo[def,mno]chrysene
Comparison: 3,11-Dibromodibenzo[g,p]chrysene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 1,9-dibromodibenzo[g,p]chrysene, the 3,11-isomer may exhibit different electronic properties and reactivity patterns. Similarly, 4,10-dibromodibenzo[def,mno]chrysene has distinct substitution patterns that affect its applications in material science and organic electronics .
Eigenschaften
Molekularformel |
C26H14Br2 |
|---|---|
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
InChI |
InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
InChI-Schlüssel |
QEBGSHUTWNZUNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



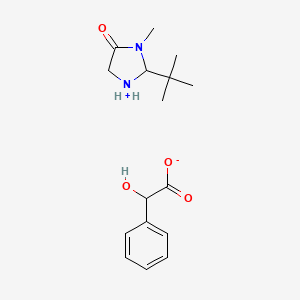
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
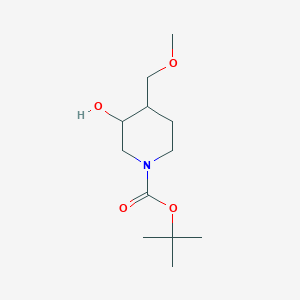
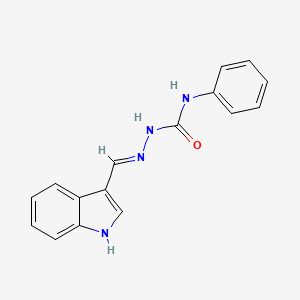
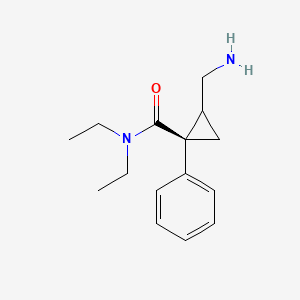
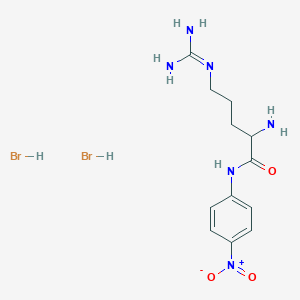
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)

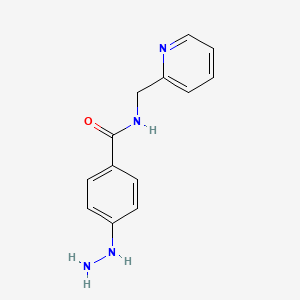
![2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14799329.png)
